An In-depth Technical Guide to the MTT Assay
An In-depth Technical Guide to the MTT Assay
The MTT assay is a widely adopted, sensitive, and quantitative colorimetric method for assessing cell metabolic activity.[1][2] It serves as a key tool in life sciences for measuring cell viability, proliferation, and cytotoxicity.[3][4][5] This assay is particularly valuable in drug discovery and toxicology for screening the effects of various compounds on cell health.[3][5]
Core Principle: Mitochondrial Reduction of a Tetrazolium Salt
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[1][3][6] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][7]
Key aspects of the mechanism include:
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Cellular Uptake: The positively charged and lipophilic MTT reagent can pass through the cell membrane and accumulate in the mitochondria of viable cells.[8][9]
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Enzymatic Conversion: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT. This reduction process forms water-insoluble formazan crystals, which are deep purple in color.[1][10]
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Correlation with Viability: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3][5][10] Rapidly dividing cells exhibit a high rate of MTT reduction, whereas cells with low metabolism reduce very little MTT.[1] Dead cells are incapable of this conversion.
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Quantification: To quantify the results, a solubilization agent (typically dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[1][8][9] The absorbance of this solution is then measured with a spectrophotometer (microplate reader), usually at a wavelength between 500 and 600 nm.[1][8] The intensity of the purple color directly correlates with the number of viable cells.
Detailed Experimental Protocol
This protocol provides a generalized methodology for performing an MTT assay in a 96-well plate format, suitable for adherent cells. Optimization may be required depending on the cell type and experimental conditions.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell Culture Medium (serum-free for MTT incubation step)
-
Solubilization Solution (e.g., DMSO, or 16% SDS in 40% DMF)[11]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.[3]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.
-
Include control wells containing medium only for background absorbance measurements.
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After incubation, remove the medium and expose the cells to various concentrations of the test compound (e.g., a potential drug or toxin) in fresh culture medium.
-
Include untreated cells as a negative control (100% viability) and a solvent control if the test compound is dissolved in a solvent like DMSO.[3]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] This solution should be filter-sterilized and protected from light.[6]
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple precipitates of formazan will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[7]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3][6]
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The raw output from the microplate reader is optical density (OD). This data is then processed to determine cell viability, often expressed as a percentage relative to the untreated control cells.
Calculation: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Mean OD of Treated Cells / Mean OD of Control Cells) x 100%[3]
It is crucial to first subtract the mean absorbance of the blank (medium only) wells from all other readings to correct for background.
Example Data Table: The following table illustrates typical data from an MTT assay used to assess the cytotoxicity of a hypothetical drug, "Compound X," on a cancer cell line.
| Compound X Conc. (µM) | Mean OD (570 nm) (Corrected) | Std. Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 0.085 | 100% |
| 1 | 1.188 | 0.072 | 95.0% |
| 5 | 0.950 | 0.061 | 76.0% |
| 10 | 0.638 | 0.045 | 51.0% |
| 25 | 0.313 | 0.033 | 25.0% |
| 50 | 0.150 | 0.021 | 12.0% |
| 100 | 0.063 | 0.015 | 5.0% |
This data can be plotted on a dose-response curve (often with a logarithmic x-axis for concentration) to determine key parameters like the IC50 value—the concentration of a drug that inhibits 50% of cell viability.[13]
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Mtt Assay for cell viability | PPTX [slideshare.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. opentrons.com [opentrons.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 10. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioquochem.com [bioquochem.com]
- 13. m.youtube.com [m.youtube.com]
